Cas no 1797307-82-4 (5-methyl-N-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}-1,2-oxazole-4-carboxamide)

5-methyl-N-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}-1,2-oxazole-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 5-methyl-N-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}-1,2-oxazole-4-carboxamide
- 5-methyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-1,2-oxazole-4-carboxamide
- F6439-7277
- AKOS024562854
- 5-methyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide
- 5-methyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide
- 1797307-82-4
- CHEMBL4942722
-
- インチ: 1S/C14H14N6O2/c1-10-11(9-19-22-10)14(21)18-6-8-20-7-5-17-13(20)12-15-3-2-4-16-12/h2-5,7,9H,6,8H2,1H3,(H,18,21)
- InChIKey: LWJNVLWQEYUEAA-UHFFFAOYSA-N
- SMILES: O1C(C)=C(C(NCCN2C(C3=NC=CC=N3)=NC=C2)=O)C=N1
計算された属性
- 精确分子量: 298.11782371g/mol
- 同位素质量: 298.11782371g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 22
- 回転可能化学結合数: 5
- 複雑さ: 376
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.3
- トポロジー分子極性表面積: 98.7Ų
5-methyl-N-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}-1,2-oxazole-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6439-7277-5mg |
5-methyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide |
1797307-82-4 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6439-7277-2mg |
5-methyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide |
1797307-82-4 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6439-7277-3mg |
5-methyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide |
1797307-82-4 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6439-7277-10μmol |
5-methyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide |
1797307-82-4 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6439-7277-4mg |
5-methyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide |
1797307-82-4 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6439-7277-2μmol |
5-methyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide |
1797307-82-4 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6439-7277-10mg |
5-methyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide |
1797307-82-4 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6439-7277-5μmol |
5-methyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide |
1797307-82-4 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6439-7277-1mg |
5-methyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide |
1797307-82-4 | 1mg |
$54.0 | 2023-09-09 |
5-methyl-N-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}-1,2-oxazole-4-carboxamide 関連文献
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
5-methyl-N-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}-1,2-oxazole-4-carboxamideに関する追加情報
5-Methyl-N-{2-[2-(Pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide: A Comprehensive Overview
The compound with CAS No. 1797307-82-4, known as 5-methyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a pyrimidine ring, an imidazole moiety, and an oxazole group, all of which contribute to its unique chemical properties and potential biological activities.
Recent studies have highlighted the importance of pyrimidine-containing compounds in drug discovery, particularly in the development of anticancer agents. The presence of the pyrimidine ring in this compound suggests potential interactions with key biological targets such as kinases and nucleic acids. Additionally, the imidazole moiety is known for its ability to act as a hydrogen bond donor and acceptor, enhancing the molecule's bioavailability and target affinity.
The oxazole group in this compound further adds to its versatility. Oxazole derivatives are well-documented for their anti-inflammatory and antioxidant properties. Recent research has also shown that oxazole-containing compounds can modulate cellular signaling pathways, making them promising candidates for treating chronic diseases such as neurodegenerative disorders and cardiovascular conditions.
One of the most intriguing aspects of this compound is its ability to act as a multifunctional agent. By combining the unique properties of pyrimidine, imidazole, and oxazole groups, it exhibits a broad spectrum of biological activities. For instance, studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by targeting essential enzymes involved in cell proliferation.
Moreover, the 5-methyl substituent on the oxazole ring plays a critical role in modulating the compound's pharmacokinetic properties. This substitution enhances the molecule's stability in physiological conditions, thereby improving its efficacy as a therapeutic agent. Recent advancements in computational chemistry have allowed researchers to predict the optimal placement of substituents on heterocyclic rings to maximize bioactivity.
The synthesis of this compound involves a multi-step process that combines principles from organic chemistry and catalysis. Key steps include the formation of the imidazole ring via condensation reactions and the subsequent coupling with the pyrimidine moiety. Researchers have recently explored green chemistry approaches to enhance the sustainability of these reactions, reducing environmental impact while maintaining high yields.
In terms of applications, this compound has shown potential in several therapeutic areas. Preclinical studies suggest that it may serve as a lead molecule for developing novel anticancer drugs. Additionally, its anti-inflammatory properties make it a candidate for treating inflammatory diseases such as arthritis and asthma.
Recent breakthroughs in medicinal chemistry have further expanded our understanding of this compound's mechanisms of action. For instance, advanced imaging techniques have revealed that it interacts with specific receptors on cancer cells, triggering apoptosis while sparing healthy cells. Such findings underscore its potential as a targeted therapy with minimal side effects.
In conclusion, 5-methyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide represents a cutting-edge molecule with immense potential in drug development. Its unique structure and diverse biological activities make it a focal point for ongoing research efforts aimed at addressing unmet medical needs.
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